molecular formula C20H17N5O3S B2846260 N-(4-methanesulfonylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798672-97-5

N-(4-methanesulfonylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2846260
CAS No.: 1798672-97-5
M. Wt: 407.45
InChI Key: MKCIPRKTCKYELQ-UHFFFAOYSA-N
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Description

N-(4-methanesulfonylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1798672-97-5) is a synthetic small molecule with the molecular formula C20H17N5O3S and a molecular weight of 407.45 g/mol . This compound belongs to a class of 1,2,3-triazole-4-carboxamides that function as a highly potent and selective inhibitor of the Pregnane X Receptor (PXR), acting as both an inverse agonist and antagonist with low nanomolar IC50 values in binding and cellular assays . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of over 50% of clinically used drugs . Unwanted activation of PXR by drug candidates can lead to accelerated drug metabolism, adverse drug-drug interactions, and potential treatment failure. This compound provides researchers with a powerful chemical tool to selectively inhibit PXR activity, making it invaluable for investigating PXR's role in drug metabolism and disposition, studying its function in physiology and disease, and potentially mitigating undesirable PXR-mediated effects in therapeutic development . The product is supplied for research purposes and is strictly labeled For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-29(27,28)17-11-9-15(10-12-17)21-19(26)18-20(24-13-5-6-14-24)25(23-22-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCIPRKTCKYELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups.

    Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule with the elimination of a small molecule, such as water.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, to introduce or modify functional groups.

Industrial Production Methods

In industrial settings, the production of This compound often involves large-scale chemical reactors and precise control of reaction conditions. The use of catalysts, temperature control, and pressure regulation are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide: undergoes various types of chemical reactions, including:

    Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution Reactions: These reactions involve the replacement of one functional group with another on the aromatic rings.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as palladium on carbon and platinum.

Major Products

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products often include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-(4-methanesulfonylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

Position 1 Substituents :

  • The target compound’s phenyl group at position 1 is shared with Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate and N-[(4-methylphenyl)methyl]-1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide . This suggests a preference for aromatic groups to stabilize the triazole core.
  • Compound 4d () uses a dihydroxy-isopropylphenyl group, likely enhancing solubility and Hsp90 binding via hydrogen bonding.

Position 4 Carboxamide Variations :

  • The target compound’s 4-methanesulfonylphenyl group is distinct from the sulfonamides in 4d (propylsulfonamido) and the simpler carboxylic acid in . Methanesulfonyl’s strong electron-withdrawing nature may improve target engagement compared to methylsulfanyl (e.g., in ).

Position 5 Heterocycles: The pyrrole substituent in the target compound differs from pyridinyl () or trifluoromethyl () groups.

Q & A

Q. What are the optimal synthetic routes for N-(4-methanesulfonylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

Azide Preparation : Reacting 4-methanesulfonylphenyl azide with propargyl derivatives under inert conditions.

Cycloaddition : Using CuSO₄·5H₂O and sodium ascorbate in a polar solvent (e.g., DMF/H₂O) at 50–60°C for 12–24 hours.

Carboxamide Formation : Coupling the triazole intermediate with activated carbonyl reagents (e.g., EDCI/HOBt).
Characterization :

  • TLC for reaction monitoring (Rf values in ethyl acetate/hexane).
  • ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 8.2–8.5 ppm for aromatic protons).
  • HRMS for molecular ion validation .
Step Reagents/Conditions Yield Key Spectral Data
Azide PrepNaN₃, DMF, 0°C → RT85%IR: 2100 cm⁻¹ (N₃ stretch)
CuAACCuSO₄, NaAsc, H₂O/DMF72%¹H NMR: Triazole H at δ 7.9 ppm
CarboxamideEDCI, HOBt, DCM65%¹³C NMR: C=O at 165 ppm

Q. How do structural modifications (e.g., methanesulfonyl vs. methyl groups) influence the compound’s bioactivity?

  • Methodological Answer : Replace the methanesulfonyl group with methyl via nucleophilic substitution (e.g., using CH₃I/K₂CO₃ in acetone). Assess bioactivity via:
  • Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 or kinases.
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy.
    Methanesulfonyl enhances solubility and target binding via sulfonamide-protein interactions, whereas methyl groups may reduce polarity and activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer : Conduct dose-response profiling across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to differentiate anti-inflammatory (NF-κB inhibition) from cytotoxic (caspase-3 activation) mechanisms. Use:
  • Transcriptomics : RNA-seq to identify differentially expressed pathways.
  • Metabolomics : LC-MS to track prostaglandin vs. apoptosis markers.
    Contradictions often arise from cell-type-specific receptor expression or assay conditions (e.g., serum concentration) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to ATP pockets. Key parameters:
  • Ligand Preparation : Optimize protonation states (Epik, Schrödinger).
  • Binding Free Energy : MM-PBSA calculations for ΔG.
    Validate predictions with SPR (Surface Plasmon Resonance) to measure kinetic constants (ka/kd) .

Q. How to optimize reaction conditions for large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Implement DoE (Design of Experiments) to test variables:
  • Catalyst Loading : 0.5–5 mol% Cu(I).
  • Solvent Systems : DMF vs. TBAB/H₂O (green chemistry).
  • Temperature : 25–80°C.
    Monitor enantiopurity via Chiral HPLC (Chiralpak IA column, hexane/IPA) and compare yields. Scale-up in continuous flow reactors improves reproducibility .

Analytical & Mechanistic Questions

Q. What advanced analytical techniques confirm the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours.
  • Oxidative Stress : Expose to 0.1% H₂O₂.
    Analyze degradation via UPLC-QTOF and identify byproducts (e.g., sulfonic acid derivatives). Stability correlates with electron-withdrawing substituents (methanesulfonyl) .

Q. What mechanistic studies elucidate the role of the 1H-pyrrol-1-yl group in target binding?

  • Methodological Answer : Synthesize analogs lacking the pyrrole ring and compare binding affinities via:
  • ITC (Isothermal Titration Calorimetry) : Measure ΔH and Kd.
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., EGFR kinase).
    The pyrrole’s π-π stacking and hydrogen-bonding capacity are critical for binding .

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